N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-12-13-20(17(2)14-16)27-22(31)15-33-26-29-23-19-10-6-7-11-21(19)28-24(23)25(32)30(26)18-8-4-3-5-9-18/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYBOIZLMMLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a pyrimido[5,4-b]indole core, which is known for various biological activities. The molecular formula is , and its IUPAC name reflects its intricate design.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.53 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
-
Mechanism of Action :
- Inhibition of specific kinases involved in tumor growth.
- Induction of oxidative stress leading to cell death.
- Case Studies :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its thioacetamide group may contribute to its efficacy against bacterial strains.
-
Mechanism of Action :
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential enzymes involved in bacterial metabolism.
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Research Findings :
- Laboratory tests revealed effective inhibition against Gram-positive and Gram-negative bacteria .
- Comparative studies showed that the compound outperformed standard antibiotics in certain assays.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Key steps include:
-
Formation of the Pyrimido[5,4-b]indole Core :
- A condensation reaction between an indole derivative and a phenyl-substituted pyrimidinone.
- Use of strong bases or acids under controlled heating conditions.
-
Thioacetylation :
- Introduction of the thioacetamide group through reaction with thioketones or thioureas.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrimido[5,4-b]indole derivatives reported in recent studies. Below is a systematic comparison based on substituent variations, synthesis routes, and biological activities:
Structural and Substituent Variations
Key Observations:
- Acetamide Substituents: The target compound’s 2,4-dimethylphenyl group offers intermediate steric bulk compared to cyclohexyl (Compounds 42, 43) and 4-methylbenzyl (Compound 888442-02-2). This may influence membrane permeability and target binding .
- The 3-phenyl group in the target compound may stabilize hydrophobic interactions .
- Functional Groups: Amino (Compound 32) or methoxy (Compound 888442-02-2) substituents introduce hydrogen-bonding capacity, which could enhance solubility or target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
